N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide acts as a full agonist of the G protein-coupled receptor 40 (GPR40/FFAR1). [ [] ] GPR40 is highly expressed in pancreatic β-cells and enteroendocrine cells. Activation of GPR40 stimulates the secretion of insulin and incretin, key hormones involved in regulating blood glucose levels. N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide binds to GPR40 and triggers intracellular signaling pathways that lead to the release of insulin and incretin.
N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide, specifically the compound referred to as SCO-267 in the provided papers, is a promising lead compound for the development of new drugs for the treatment of type 2 diabetes mellitus. [ [] ] It has been demonstrated to effectively stimulate insulin secretion and glucagon-like peptide 1 (GLP-1) release in preclinical studies. In diabetic rats, SCO-267 effectively improved glucose tolerance, suggesting its potential as an oral antidiabetic agent. [ [] ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2